molecular formula C19H28O2 B12745382 beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene CAS No. 83677-18-3

beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene

Cat. No.: B12745382
CAS No.: 83677-18-3
M. Wt: 288.4 g/mol
InChI Key: XVJKSGJGHGOBSI-FMIVXFBMSA-N
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Description

Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of bulky tert-butyl groups and a hydroxyl group attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a temperature of around 110°C during the addition of reagents and a reaction temperature of 130°C for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium hydroxide can be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene has several scientific research applications:

Mechanism of Action

The antioxidant properties of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene are primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl group from rapid oxidation and enhancing the compound’s stability . The molecular targets include reactive oxygen species, which are neutralized through redox reactions, thereby preventing oxidative damage to materials and biological systems.

Comparison with Similar Compounds

Uniqueness: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene stands out due to its specific combination of functional groups, which provide both antioxidant properties and the ability to undergo various chemical transformations. The presence of the acetyl and methyl groups, along with the bulky tert-butyl groups, makes it a versatile compound with unique reactivity and stability characteristics.

Properties

CAS No.

83677-18-3

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylbut-3-en-2-one

InChI

InChI=1S/C19H28O2/c1-12(13(2)20)9-14-10-15(18(3,4)5)17(21)16(11-14)19(6,7)8/h9-11,21H,1-8H3/b12-9+

InChI Key

XVJKSGJGHGOBSI-FMIVXFBMSA-N

Isomeric SMILES

C/C(=C\C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C

Canonical SMILES

CC(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C

Origin of Product

United States

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